Journal Name:Journal of Wood Chemistry and Technology
Journal ISSN:0277-3813
IF:2.865
Journal Website:http://www.tandfonline.com/loi/lwct20
Year of Origin:1981
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:36
Publishing Cycle:Quarterly
OA or Not:Not
1986 Pittsburgh Conference and Exposition on Analytical Chemistry and Applied Spectroscopy, March 10th–14th 1986, Atlantic City, NJ, USA
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100161
The first page of this article is displayed as the abstract.
Detail
A new ion source design for inductively coupled plasma mass spectrometry (ICP-MS)
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: 2005-12-01 , DOI: 10.1039/B510779B
Based on the static high sensitivity inductively coupled plasma (SHIP) introduced by Buscher et al. (W. Buscher, A. Klostermeier, C. Engelhard, S. Evers, M. Sperling, J. Anal. At. Spectrom., 2005, 20, 308-314), a new torch design for ICP mass spectrometry was developed. The SHIP-torch, including the external air cooling system, was modified in order to allow its application as an ion source in a conventional ICP mass spectrometer. While the torch geometry was adjusted for its use in connection with the sampling interface, the principal shape of the torch remained the same as in the recently developed SHIP-OES-system. The plasma discharge was operated at 0.65 kW rf power with a total plasma gas flow rate of 1.95 L min−1 and the mass spectrum was investigated. A standard pneumatic nebuliser was used as sample introduction system and the ion signals of a multi elemental standard solution were measured for different sample carrier gas flow rates from 0.2 to 1.4 L min−1. Limits of detection were obtained for a number of elements. These results were compared to those achieved with the conventional ICP-MS setting.
Detail
A predictive model of plasma matrix effects in inductively coupled plasma atomic emission spectrometry
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100185
Matrix effects in inductively coupled plasma atomic emission spectrometry (ICP-AES) due to metallic elements in solution are found to be largely due to plasma processes. The effects of such matrix elements on the sensitivities of analyte lines are evaluated. Most matrix elements give rise to considerably greater effects than do the frequently studied alkali metals, under operating conditions normally adopted for routine use. Analytes are affected to a degree dependent on the total excitation potential. Lines with high excitation potential are strongly affected. Different matrix elements produce widely varying effects on the sensitivity of a single line, depending on the energy required to dissociate and ionise the matrix. These observations are consistent with the hypothesis that the matrix effects are due to cooling of the plasma by the matrix. Such a model enables matrix effects to be quantitatively predicted for matrices at 0.05 M.
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Contents
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/B600665P
The first page of this article is displayed as the abstract.
Detail
Determination of arsenic, selenium and cadmium in marine biological tissue samples using a stabilised temperature platform furnace and comparing deuterium arc with Zeeman-effect background correction atomic absorption spectrometry
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100119
Arsenic, selenium and cadmium are determined in three marine biological tissue samples from an inter-calibration exercise and NBS Standard Reference Material oyster tissue using graphite furnace atomic absorption spectrometry. Deuterium arc background correction is plagued by severe spectral interferences, which cause substantial signal distortion. Highly time-resolved signal display is a useful diagnostic tool for this type of interference. Zeeman-effect background correction appears to work satisfactorily for the routine determination of these elements in marine biological tissue samples. Calibration against acid standard solutions can be used for selenium and cadmium, when stabilised temperature platform furnace conditions are applied, but not for arsenic. Agreement with accepted average values of the inter-calibration exercise is generally good. Standard reference materials are only useful in part for methods development because their analytical behaviour is sometimes different from that of the samples investigated.
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Determination of trace rare earth elements in uranium by inductively coupled plasma atomic emission spectrometry
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100145
A method is described for the determination of the trace rare earth elements (REEs) Ce, Sm, Eu, Gd and Dy in nuclear-grade uranium by inductively coupled plasma atomic emission spectrometry (ICP-AES) after separation and pre-concentration by a cellulose column extraction procedure. Recoveries ranged from 96 to 102%. The effect of trace amounts of uranium, iron, calcium and aluminum on the rare earth element line intensities in the ICP spectrum was studied.
Detail
Constant-temperature atomiser-computer controlled échelle spectrometer system for graphite furnace atomic emission spectrometry
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100105
A constant-temperature atomiser (CTA) was combined with an échelle spectrometer for graphite furnace atomic emission spectrometry (GFAES). The spectrometer incorporated a quartz refractor plate, which provided wavelength modulation background correction, under computer control. In order to investigate various parameters for GFAES measurements we developed a versatile computer program (for data acquisition and waveform generation) and a CTA in which tube dimensions and heating modes could be varied. Optimum detection limits and dynamic calibration ranges were obtained for tubes of medium length having spatial and temporal isothermality. A three-step square waveform in combination with appropriate data acquisition parameters was used, which also rendered good background correction capability. Detection limits for 16 elements and analytical results for five elements in two NBS reference materials are presented.
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Communication. Oxide and doubly charged ion response of a commercial inductively coupled plasma mass spectrometry instrument
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9870200081
The first page of this article is displayed as the abstract.
Detail
Effects of ageing of pyrolytically coated tubes on the determination of refractory elements by electrothermal atomisation atomic absorption spectrometry
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100449
The quality of the pyrolytic coating of graphite tubes is shown to be of prime importance in the electrothermal atomisation atomic absorption spectrometric determination of refractory elements in complex matrices. For molybdenum in a plant matrix the shortcomings due to progressive degradation of the coating can be circumvented by signal integration. The problems encountered with chromium in several matrices are related to the irreproducible quality of the coating between different sets of tubes supplied by the same manufacturer. For the determination of barium in sea water, pyrolysis at 1800 °C efficiently eliminates background absorption. With an increase in tube porosity, due to degradation of the coating, there is a drastic increase in the background signal that can be corrected only with a Zeeman device.
Detail
Application of inductively coupled plasma mass spectrometry (ICP-MS) for trace metal determination in foods
Journal of Wood Chemistry and Technology ( IF 2.865 ) Pub Date: , DOI: 10.1039/JA9860100211
The application of inductively coupled plasma mass spectrometry (ICP-MS) for trace and ultra-trace metal determination in foodstuffs has been investigated. The ICP-MS technique was compared with electrothermal atomisation atomic absorption spectrometry (ETA-AAS) for Cd and Pb in three biological standard materials. Results for Mo and V by ICP-MS were compared with the certified values. The ETA-AAS gave results that were closest to the certified values, with good precision. The ICP-MS results were encouraging and compared well for Cd and Pb, with both ETA-AAS and the certified results. The precision was acceptable at the higher element concentrations but degraded considerably at the lower levels. An investigation into the causes of the poor precision revealed molecular interferences and instrument hardware were partially to blame. Noticeable improvements in accuracy and dramatic improvements in precision were then obtained. Molecular ion interferences over the 51–81 a.m.u. mass range were investigated using several chemical matrices (HNO3, HCl, H2SO4, H3PO4, H2O2 and NH3) and the results confirmed that dilute HNO3 is the most suitable acid matrix. Data are presented on the problems of the determination of As and V in the presence of 51CIO+ and 75ArCl+ and the possibilities for data correction explored.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, PAPER & WOOD 材料科学:纸与木材2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.30 36 Science Citation Index Science Citation Index Expanded Not
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